molecular formula C14H18N2O3S B12327886 tert-butyl (3S)-2-amino-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-3-carboxylate

tert-butyl (3S)-2-amino-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-3-carboxylate

Cat. No.: B12327886
M. Wt: 294.37 g/mol
InChI Key: WBSSQFGWRORLAX-VUWPPUDQSA-N
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Description

tert-Butyl (3S)-2-amino-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-3-carboxylate is a complex organic compound that belongs to the benzothiazepine family. This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a benzothiazepine ring. Benzothiazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S)-2-amino-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the benzothiazepine core, followed by the introduction of the tert-butyl group and the amino group. The reaction conditions often involve the use of anhydrous solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for continuous synthesis, which can be more efficient and sustainable compared to batch processes . The use of flow microreactors can also help in scaling up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3S)-2-amino-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

tert-Butyl (3S)-2-amino-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (3S)-2-amino-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (3S)-2-amino-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-3-carboxylate is unique due to its specific structure, which combines a benzothiazepine ring with a tert-butyl group and an amino group

Properties

Molecular Formula

C14H18N2O3S

Molecular Weight

294.37 g/mol

IUPAC Name

tert-butyl (3S)-2-amino-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-3-carboxylate

InChI

InChI=1S/C14H18N2O3S/c1-14(2,3)19-13(18)10-11(15)20-9-7-5-4-6-8(9)16-12(10)17/h4-7,10-11H,15H2,1-3H3,(H,16,17)/t10-,11?/m0/s1

InChI Key

WBSSQFGWRORLAX-VUWPPUDQSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1C(SC2=CC=CC=C2NC1=O)N

Canonical SMILES

CC(C)(C)OC(=O)C1C(SC2=CC=CC=C2NC1=O)N

Origin of Product

United States

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